molecular formula C24H39NO3Sn B2996238 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione CAS No. 1079333-56-4

2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione

Cat. No.: B2996238
CAS No.: 1079333-56-4
M. Wt: 508.29
InChI Key: HBVALOBXOFQWSP-UHFFFAOYSA-N
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Description

2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The tributylstannyl group is then introduced through a subsequent reaction, often involving a stannylation process using tributylstannyl chloride under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale stannylation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.

    Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione derivatives.

Scientific Research Applications

2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the compound’s binding to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione: A simpler analog without the tributylstannyl group.

    Phthalimide: Another isoindoline-1,3-dione derivative with different substituents.

    Indole derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

The presence of the tributylstannyl group in 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione makes it unique compared to other isoindoline-1,3-dione derivatives.

Properties

IUPAC Name

2-[3-(tributylstannylmethoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO3.3C4H9.Sn/c1-16-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15;3*1-3-4-2;/h2-3,5-6H,1,4,7-8H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVALOBXOFQWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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